molecular formula C14H22O3 B2894453 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol CAS No. 2085689-71-8

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol

Cat. No.: B2894453
CAS No.: 2085689-71-8
M. Wt: 238.327
InChI Key: QOQSCPWLFOOGRD-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol is an organic compound with the molecular formula C14H22O3 It is characterized by the presence of a benzyloxy group attached to a methylpentane diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methylpentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or toluene.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diol structure allows for hydrogen bonding and other interactions that can affect its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methoxy)methyl]-3-methylpentane-1,5-diol
  • 3-[(Ethoxy)methyl]-3-methylpentane-1,5-diol
  • 3-[(Phenoxy)methyl]-3-methylpentane-1,5-diol

Uniqueness

3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-3-(phenylmethoxymethyl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-14(7-9-15,8-10-16)12-17-11-13-5-3-2-4-6-13/h2-6,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSCPWLFOOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CCO)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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